molecular formula C5H15NO4P+ B1209108 Phosphocholine CAS No. 3616-04-4

Phosphocholine

Cat. No. B1209108
CAS RN: 3616-04-4
M. Wt: 184.15 g/mol
InChI Key: YHHSONZFOIEMCP-UHFFFAOYSA-O
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Description

Phosphocholine is an intermediate in the synthesis of phosphatidylcholine in tissues. It is made in a reaction, catalyzed by choline kinase, that converts ATP and choline into phosphocholine and ADP . Phosphocholine is a molecule found, for example, in lecithin . In nematodes and human placentas, phosphocholine is selectively attached to other proteins as a posttranslational modification to suppress an immune response by their hosts .


Synthesis Analysis

Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage . Phosphocholine is made in a reaction, catalyzed by choline kinase, that converts ATP and choline into phosphocholine and ADP .


Molecular Structure Analysis

Phosphorylcholine (abbreviated ChoP) is the hydrophilic polar head group of some phospholipids, which is composed of a negatively charged phosphate bonded to a small, positively charged choline group .


Chemical Reactions Analysis

Choline is a major part of the polar head group of phosphatidylcholine. Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics .


Physical And Chemical Properties Analysis

Phosphorylcholine (abbreviated ChoP) is the hydrophilic polar head group of some phospholipids, which is composed of a negatively charged phosphate bonded to a small, positively charged choline group .

Scientific Research Applications

Lipid Profiling in Human Serum

Phosphocholine is integral to the lipidomics research, especially in human serum lipid profiling. The development of a new one-phase extraction method significantly improves the recovery of phosphocholines, among other lipid classes, in human serum. This advancement is crucial for large-scale applications in scientific research and clinical trials (Pellegrino et al., 2014).

Plant Stress Response and Metabolism

In plants, phosphocholine synthesis plays a vital role in stress responses. In spinach (Spinacia oleracea), phosphocholine acts as a precursor for phosphatidylcholine and osmolyte glycine betaine, aiding in stress tolerance. The enzyme phosphoethanolamine N-methyltransferase, responsible for phosphocholine synthesis, is more abundant in salt-stressed plants, highlighting its importance in plant adaptation to environmental stress (Smith et al., 2000).

Bacterial Pathogenicity

In the bacterium Pasteurella multocida, phosphocholine decoration on lipopolysaccharides is critical for virulence. This modification is involved in bacterial adhesion, resistance to antimicrobial peptides, and sensitivity to complement-mediated killing. Understanding the role of phosphocholine in bacterial pathogenicity can be vital for developing new antibacterial strategies (Harper et al., 2007).

Post-Translational Modifications in Pathogenic Bacteria

Phosphocholination is an important post-translational modification used by pathogenic bacteria during infection. Studying these modifications in host cells infected by bacteria can provide insights into bacterial pathogenic mechanisms and potential therapeutic targets (Müller et al., 2014).

Synthesis and Functionalization of Biologics

Research on the functionalization of alcohols with phosphocholine offers significant advancements, especially in drug development. For instance, the efficient synthesis of miltefosine, a treatment for leishmaniasis, demonstrates the practical applications of phosphocholine chemistry in pharmacology (Xu et al., 2020).

Cancer Detection and Diagnosis

Phosphocholine metabolism is a focus in cancer research, particularly for detection, diagnosis, and treatment monitoring. The increase in phosphocholine is a marker for cancer, utilized in techniques like Magnetic Resonance Spectroscopy (MRS) and Positron Emission Tomography (PET). This research area links phosphocholine levels with the severity and staging of cancers like brain and prostate cancer (Cohen & Daly, 2022).

Mechanism of Action

The body makes a chemical called acetylcholine from phosphatidylcholine. Acetylcholine is important for memory and other functions in the body. Phosphatidylcholine might help to protect the wall of the large intestine in people with a type of inflammatory bowel disease (ulcerative colitis) .

Safety and Hazards

When taken by mouth, Phosphatidylcholine is possibly safe when taken by mouth, in a dose up to 30 grams per day for 6 weeks, or up to 6 grams per day for 2 years .

Future Directions

The importance of ensuring adequate choline intakes during pregnancy is increasingly recognized. Choline is critical for a number of physiological processes during the prenatal period with roles in membrane biosynthesis and tissue expansion, neurotransmission and brain development, and methyl group donation and gene expression .

properties

IUPAC Name

trimethyl(2-phosphonooxyethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHSONZFOIEMCP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO4P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861727
Record name N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phosphorylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phosphocholine

CAS RN

3616-04-4
Record name N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3616-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03945
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Various phosphocholine derivatives were synthesized using a three-step process as shown in FIGS. 1-2. Specifically, 0.484 grams of hexadecanol (n=15) (from Aldrich Chemical Company) was mixed with 20 milliliters of toluene and 100 milliliters of phosphoryl chloride (“POCl3”). The mixture was heated in an oil bath at 87 to 90° C. for 5 hours. After cooling to room temperature, the reaction mixture was concentrated in vacuum. 50 milliliters of methylene chloride and 1.38 grams of choline tosylate were then stirred into the mixture at room temperature for 40 to 50 hours. This reaction mixture was concentrated by a rotavaporator and the resulting residue was mixed with 1.5 milliliters of water. The residue was stirred at room temperature for 5 hours and concentrated with a nitrogen stream to give crude hexadecyl phosphocholine. Tetradecyl phosphocholine (C14 chain) and docosanoyl phosphocholine (C22 chain) were also synthesized using the technique described above, except that tetradecanol (n=13) and docosanoyl alcohol (n=21) were used to as starting materials instead of hexadecanol. Further, as shown in FIG. 2, the procedure set forth above was also used to synthesize hexadecyl thiophosphocholine, except that thiophosphoryl chloride was used instead of phosphoryl chloride. The expected molecular ion and the corresponding mass spectral results for each synthesized phosphocholine or thiophosphocholine derivatives were determined using mass spectral analysis. The results are shown below in Table 1.
Name
Tetradecyl phosphocholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
docosanoyl phosphocholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexadecyl thiophosphocholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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